molecular formula C15H16ClN3OS B2863680 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 392252-85-6

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No.: B2863680
CAS No.: 392252-85-6
M. Wt: 321.82
InChI Key: GNJZAGHFHBVLFZ-UHFFFAOYSA-N
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Description

N-(2-(4-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a heterocyclic compound featuring a fused thieno-pyrazol core substituted with a 4-chlorophenyl group and an isobutyramide side chain. The 4-chlorophenyl moiety enhances lipophilicity, which may influence bioavailability and receptor binding, while the isobutyramide group introduces steric bulk and hydrogen-bonding capabilities.

Synthesis of such compounds typically involves cyclization reactions to form the thieno-pyrazol core, followed by functionalization via amidation or urea formation. For example, analogous compounds (e.g., sulfonamide derivatives) are synthesized using isocyanate coupling agents, as seen in related studies . Structural characterization often employs X-ray crystallography (using tools like SHELX ) and spectroscopic methods (IR, NMR).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-9(2)15(20)17-14-12-7-21-8-13(12)18-19(14)11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJZAGHFHBVLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three analogues (Table 1):

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) Key Functional Groups
N-(2-(4-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide (Target Compound) Thieno[3,4-c]pyrazole 4-Chlorophenyl, isobutyramide Not reported Amide, chlorophenyl, thiophene
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) Pyridine-sulfonamide 4-Chlorophenyl carbamoyl, butyl-dimethylpyrazole 138–142 Sulfonamide, urea, pyridine
N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide (14) Pyridine-sulfonamide 4-Chlorophenyl carbamoyl, thiadiazole-thio 167–171 Sulfonamide, thiadiazole, urea
N-[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide Thieno[3,4-c]pyrazole 4-Fluorophenyl, butanamide Not reported Amide, fluorophenyl, thiophene
Key Differences and Implications

Core Heterocycle: The target compound’s thieno-pyrazol core differs from the pyridine-sulfonamide scaffolds in Compounds 27 and 14 .

Halogen Substituents :

  • The 4-chlorophenyl group in the target compound vs. 4-fluorophenyl in the analogue alters lipophilicity (Cl > F) and steric bulk. Chlorine’s stronger electron-withdrawing effect may influence resonance stabilization and intermolecular interactions.

Amide vs. Urea/Sulfonamide :

  • The isobutyramide group (branched alkyl chain) contrasts with sulfonamide-urea hybrids in Compounds 27 and 14 . Isobutyramide’s steric hindrance may reduce rotational freedom but improve metabolic stability compared to linear chains (e.g., butanamide in ).

Spectroscopic Profiles :

  • IR spectra of Compounds 27 and 14 show strong C=O (1726–1716 cm⁻¹) and SO₂ (1385–1159 cm⁻¹) stretches , absent in the target compound. The target’s NMR would instead highlight thiophene protons and isobutyramide methyl groups.

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